3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone
Description
3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone is a fluorinated propiophenone derivative characterized by a trifluorinated aromatic ring at the 3',4',5' positions and a 3-fluorophenyl group at the 3-position of the propiophenone backbone. Its molecular formula is C₁₅H₉F₄O, with a molecular weight of 296.23 g/mol. The compound's uniqueness arises from its multiple fluorine substitutions, which enhance its chemical stability, lipophilicity, and reactivity compared to non-fluorinated analogs . These properties make it particularly valuable in high-performance materials (e.g., liquid crystals, polymers) and bioactive compound development, where fluorine atoms improve metabolic stability and target-binding affinity .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKUMUIJGTEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644555 | |
| Record name | 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-73-2 | |
| Record name | 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the use of fluorinated benzene derivatives and appropriate reagents to introduce the propiophenone moiety. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone exhibit promising anticancer properties. For instance, a study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines using copper-catalyzed methods, where derivatives showed inhibitory effects against MCF-7 breast cancer cells (IC50 = 15.3 µM) . The fluorinated structure of this compound may enhance its interaction with biological targets, making it a candidate for further exploration in anticancer drug development.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. In a systematic review of pyridine compounds, various derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of multiple fluorine atoms in the structure could contribute to enhanced binding affinity and efficacy against microbial targets.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through several synthetic routes. One notable method involves the use of microwave-assisted reactions which can improve yield and reduce reaction times compared to traditional heating methods. This approach aligns with modern green chemistry principles by minimizing energy consumption .
Material Science Applications
Polymer Chemistry
Fluorinated compounds are often utilized in polymer chemistry due to their unique properties such as chemical resistance and thermal stability. The incorporation of this compound into polymer matrices could enhance the material's performance in harsh environments, making it suitable for applications in coatings and advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of fluorinated propiophenones are highly dependent on the position, number, and type of substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine vs. Chlorine: Chlorine substituents (e.g., 4'-chloro analog) enhance antimicrobial activity but reduce metabolic stability compared to fluorine .
- Substituent Position: The 3',4',5'-trifluoro pattern in the target compound improves electronic withdrawal, increasing acidity at the carbonyl group (pKa ~12.5 vs. ~14.2 for non-fluorinated propiophenones) .
- Steric Effects: Bulkier groups (e.g., 2,6-dimethylphenyl in C₁₇H₁₅F₃O) reduce reactivity in Friedel-Crafts alkylation by 40–60% compared to the target compound .
Reactivity and Stability
- Hydrolytic Stability: The trifluorinated aromatic ring resists hydrolysis under acidic conditions (t₁/₂ >24 hours at pH 3) better than mono- or di-fluorinated analogs (t₁/₂ = 6–12 hours) .
- Synthetic Flexibility: The 3-fluorophenyl group enables regioselective Suzuki-Miyaura coupling with 85% yield, whereas 3,4,5-trifluorophenyl analogs show <60% yield due to steric constraints .
Biological Activity
3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone, with the molecular formula C15H10F4O and a molecular weight of approximately 282.24 g/mol, is an organic compound notable for its high fluorine content, which significantly influences its chemical properties and potential applications in medicinal chemistry and organic synthesis . This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological targets.
Chemical Structure and Properties
The structure of this compound features a trifluoropropiophenone moiety attached to a 3-fluorophenyl group. The presence of multiple fluorine atoms enhances lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs. The unique combination of functional groups in this compound may contribute to its reactivity profile and biological activity .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H10F4O |
| Molecular Weight | 282.24 g/mol |
| CAS Number | 898767-73-2 |
| Key Functional Groups | Trifluoropropiophenone, Fluorophenyl |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. The high fluorine content may play a role in enhancing its effectiveness compared to traditional antimicrobial agents. In specific assays, the compound has shown potential in inhibiting the growth of various pathogens, although detailed mechanisms remain to be fully elucidated .
Anticancer Activity
Research has highlighted the anticancer potential of this compound, particularly against cancer cell lines such as MCF-7 (breast cancer) and others. Initial findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest. For instance, studies have demonstrated that fluorinated compounds often exhibit enhanced potency against cancer cells due to their ability to interact with cellular targets more effectively than non-fluorinated counterparts .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Initial findings suggest potential interactions with enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and binding affinity assays are recommended for further investigation into these interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of similar fluorinated compounds, providing insights into structure-activity relationships (SAR) that may apply to this compound:
- Case Study 1: A study on fluorinated benzothiazoles indicated that the introduction of fluorine atoms significantly enhanced anticancer activity compared to their non-fluorinated analogs, suggesting a similar trend may be observed with this compound .
- Case Study 2: Research on other fluorinated phenyl compounds showed promising results against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for broad-spectrum antimicrobial activity .
Table 2: Comparative Activity of Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Antitumor | <10 |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Antitumor | <10 |
| This compound | Antimicrobial/Anticancer | TBD (Further study required) |
Q & A
Q. How to design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
